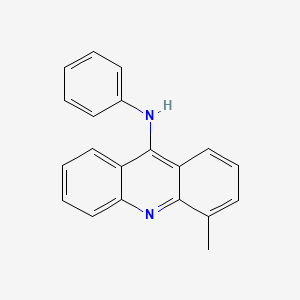

4-methyl-N-phenylacridin-9-amine

Description

Properties

IUPAC Name |

4-methyl-N-phenylacridin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-14-8-7-12-17-19(14)22-18-13-6-5-11-16(18)20(17)21-15-9-3-2-4-10-15/h2-13H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMUAKMOXPUBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-phenylacridin-9-amine typically involves the reaction of N-phenyl-1,2-diaminobenzene with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the acridine ring system. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-methyl-N-phenylacridin-9-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various substituted acridines.

Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as sodium borohydride. The major products formed from these reactions include quaternary ammonium cations and substituted acridines .

Scientific Research Applications

4-methyl-N-phenylacridin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-phenylacridin-9-amine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and topoisomerase enzymes .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and synthetic yields of 4-methyl-N-phenylacridin-9-amine and related compounds:

Key Observations:

- Electron-withdrawing groups (e.g., -NO₂ in N-(4-methyl-3-nitrophenyl)acridin-9-amine) reduce electron density, altering reactivity and binding specificity .

- Synthetic Challenges : Low yields (e.g., 12% for compound 26 in ) suggest steric hindrance or competing side reactions in benzylamine coupling steps .

Enzyme Inhibition

- 4-Methyl-N-phenylacridin-9-amine : Likely inhibits topoisomerases or phosphodiesterases (PDEs) due to structural similarity to compounds, which show dual PDE5/topoisomerase inhibition .

- N-(4-Methoxyphenyl)acridin-9-amine : The methoxy group may improve solubility, making it suitable for aqueous-phase biological assays .

- Quinacrine Derivatives : Chlorine and methoxy groups enhance DNA binding, contributing to antimalarial activity .

Photophysical Properties

Physicochemical Properties

| Property | 4-Methyl-N-phenylacridin-9-amine | N-(4-Methoxyphenyl)acridin-9-amine | Quinacrine Derivatives |

|---|---|---|---|

| LogP (Predicted) | ~4.5 (highly hydrophobic) | ~3.8 (moderate hydrophobicity) | ~2.5 (polar due to -Cl/-OCH₃) |

| Solubility | Low in water | Moderate in polar solvents | High in acidic media |

| Melting Point | Not reported | Not reported | >200°C (decomposition) |

Q & A

Basic: How can the molecular structure of 4-methyl-N-phenylacridin-9-amine be confirmed experimentally?

Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : Analyze and NMR spectra to identify proton environments and carbon frameworks. For example, aromatic protons in the acridine core typically resonate between δ 7.5–9.0 ppm, while methyl groups appear near δ 2.5 ppm .

- X-Ray Crystallography : Use programs like SHELXL for small-molecule refinement. SHELX is robust for resolving bond lengths (e.g., C–C bonds ~1.39 Å) and angles (e.g., ~120° for aromatic systems) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS; the parent ion (M+H) should align with the molecular formula (CHN, theoretical m/z 280.13) .

Advanced: What strategies address discrepancies in spectroscopic data during structural elucidation?

Answer:

Discrepancies often arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

- Multi-Technique Validation : Cross-validate NMR with IR (e.g., N–H stretches ~3400 cm) and UV-Vis (acridine π→π* transitions ~260–400 nm).

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Tools like Gaussian or ORCA can simulate spectra for tautomeric forms .

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps, especially for methyl or phenyl substituents .

Basic: What synthetic routes are effective for preparing 4-methyl-N-phenylacridin-9-amine?

Answer:

Common routes include:

- Suzuki-Miyaura Coupling : React 9-chloroacridine derivatives with phenylboronic acids. For example, 2-bromo-9-chloroacridine can couple with phenyl groups under Pd catalysis .

- Amination of Acridine Intermediates : Substitute halogen atoms (Cl, Br) with amines via Buchwald-Hartwig conditions (e.g., Pd(dba), Xantphos ligand) .

- Purification : Use column chromatography (e.g., ethyl acetate/hexane) or recrystallization (yields ~8–15%) .

Advanced: How can regioselectivity challenges in acridine functionalization be managed?

Answer:

Regioselectivity issues (e.g., competing substitutions at C2 vs. C4) require:

- Directed Metalation : Use directing groups (e.g., –NH) to control lithiation or palladation sites .

- Protection/Deprotection : Temporarily block reactive sites (e.g., methyl groups) with trimethylsilyl (TMS) protectors during synthesis.

- Computational Guidance : Predict reactive sites using Fukui indices or molecular electrostatic potential (MEP) maps .

Basic: What are the potential biological applications of 4-methyl-N-phenylacridin-9-amine?

Answer:

Acridine derivatives are explored for:

- Topoisomerase Inhibition : Intercalate DNA to disrupt replication (e.g., IC values determined via MTT assays) .

- Anticancer Activity : Evaluate cytotoxicity in cell lines (e.g., HCT-116 colon cancer) and apoptosis induction via flow cytometry .

- Fluorescent Probes : Utilize acridine’s inherent fluorescence (λ ~450 nm) for imaging or sensing applications .

Advanced: How can conflicting bioactivity data be resolved in cell-based assays?

Answer:

Conflicting results may stem from assay conditions or cell-line variability. Address by:

- Dose-Response Optimization : Test a broad concentration range (e.g., 1 nM–100 µM) to identify IC trends .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with orthogonal assays (e.g., caspase-3 activation for apoptosis) .

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation, which may explain variable activity .

Basic: What analytical methods quantify purity and stability of 4-methyl-N-phenylacridin-9-amine?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm). Purity ≥95% is typical for research-grade compounds .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C expected for acridines).

- Storage : Store under inert atmosphere (N or Ar) at –20°C to prevent oxidation .

Advanced: What computational tools predict physicochemical properties of this compound?

Answer:

- LogP and Solubility : Use ChemAxon or ACD/Labs to estimate partition coefficients (predicted LogP ~3.5) and aqueous solubility.

- ADME Prediction : SwissADME or pkCSM models can forecast bioavailability and cytochrome P450 interactions .

- Collision Cross-Section (CCS) : Predict CCS values for ion mobility spectrometry using MOBCAL .

Basic: How is crystallographic data for this compound processed and validated?

Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate reflections with SHELXT .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen positions. R-factor <0.05 indicates high quality .

- Validation : Check CIF files with PLATON for symmetry errors or missed solvent molecules .

Advanced: What strategies resolve poor crystal growth for X-ray analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.